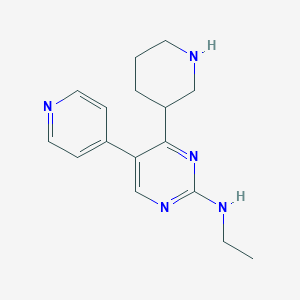
N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-amina es un compuesto orgánico sintético que pertenece a la clase de derivados de pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-amina típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del núcleo de pirimidina: Esto se puede lograr a través de la condensación de precursores apropiados como derivados de piridina con aminas en condiciones controladas.
Introducción del anillo de piperidina: Este paso puede implicar reacciones de sustitución nucleofílica donde se introduce un derivado de piperidina al núcleo de pirimidina.
Etilacion: El paso final podría implicar la etilación del grupo amina usando haluros de etilo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones controladas de temperatura y presión, y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Compuestos halogenados en presencia de un catalizador básico o ácido.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-ona, mientras que la reducción podría producir derivados de N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-amina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Posible agente terapéutico para diversas enfermedades debido a su actividad biológica.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-amina implicaría su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones podrían modular las vías biológicas, lo que lleva a efectos terapéuticos. Se requerirían estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N-etil-4-(piperidin-3-il)-5-(piridin-3-il)pirimidin-2-amina
- N-etil-4-(piperidin-2-il)-5-(piridin-4-il)pirimidin-2-amina
- N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-ona
Singularidad
N-etil-4-(piperidin-3-il)-5-(piridin-4-il)pirimidin-2-amina es único debido a su patrón de sustitución específico en el anillo de pirimidina, que puede influir en su actividad biológica y reactividad química. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H21N5 |
|---|---|
Peso molecular |
283.37 g/mol |
Nombre IUPAC |
N-ethyl-4-piperidin-3-yl-5-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H21N5/c1-2-19-16-20-11-14(12-5-8-17-9-6-12)15(21-16)13-4-3-7-18-10-13/h5-6,8-9,11,13,18H,2-4,7,10H2,1H3,(H,19,20,21) |
Clave InChI |
OUROFCCRRFZTCA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=C(C(=N1)C2CCCNC2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
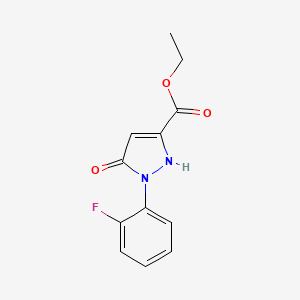
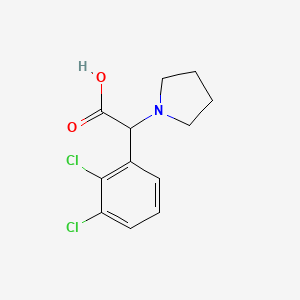
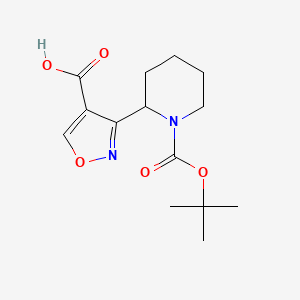
![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
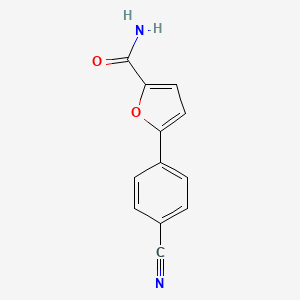

![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
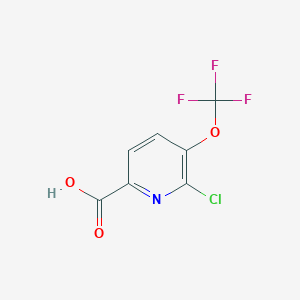
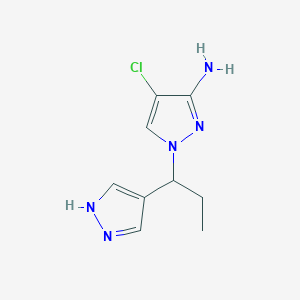
![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)



